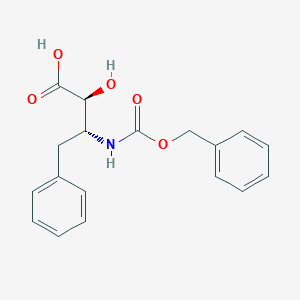

5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a type of medication that suppresses the activity of the JAK family of enzymes, which play a crucial role in the immune system. CP-690,550 is a small molecule inhibitor of JAK3, which is involved in the development and function of immune cells. CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases.

科学的研究の応用

Crystal and Molecular Structure Analysis

The crystal and molecular structure of derivatives of 5-Amino-1H-pyrazole-4-carbonitrile compounds have been extensively studied to understand their intermolecular interactions, which are crucial for their application in material science and pharmaceutical research. For example, Fathima et al. (2014) examined the crystal structure of a closely related compound, revealing that the pyrazole ring's substitution patterns significantly influence the molecular packing and stability through N-H…N and C-H…Cl hydrogen bonds Fathima, M. I. Khazi, I. M. Khazi, & N. Begum, 2014.

Anti-inflammatory Activities

El-Dean et al. (2016) explored the chemical synthesis of new pyrazolo[3,4-d]pyrimidines starting from 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, leading to compounds with significant anti-inflammatory activities. This research demonstrates the compound's potential in developing new pharmacological agents El-Dean, A., Shawkat A. Abdel-Mohsen, Y. Elossaily, & Istabrak I. Hussein, 2016.

Corrosion Inhibition

A study by Abdel Hameed et al. (2020) on heterocyclic derivatives, including 5-Amino-1H-pyrazole-4-carbonitrile, investigated their corrosion inhibition properties on C-steel surfaces in acidic environments. Their findings suggest these compounds could serve as effective corrosion inhibitors, offering potential applications in material protection and engineering Abdel Hameed, R. A., A. Al-Bagawi, H. Shehata, A. H. Shamroukh, & M. Abdallah, 2020.

Enhancement of Spectral Properties

The interaction of 5-Amino-1H-pyrazole-4-carbonitrile derivatives with fullerenes to enhance spectral properties was investigated, highlighting its potential in developing new materials with improved electronic and spectral characteristics. This research opens avenues for the compound's application in electronics and photonics Biointerface Research in Applied Chemistry, 2022.

Synthesis of Novel Compounds

Research into the synthesis of novel compounds from 5-Amino-1H-pyrazole-4-carbonitrile demonstrates its versatility as a precursor in organic synthesis. Studies have shown its utility in creating a wide range of heterocyclic compounds, which are valuable in various chemical, pharmaceutical, and material science applications Facile one-pot synthesis, Poonam & Ram Singh, 2019.

作用機序

Target of Action

Similar compounds have been found to interact with the γ-aminobutyric acid (gaba) receptors .

Mode of Action

It is known to be a non-systemic insecticide with contact, stomach, and respiratory action . This suggests that it may interact with its targets in a way that disrupts normal physiological processes in insects.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties

Result of Action

Similar compounds have been found to exhibit anticonvulsant activity . This suggests that this compound may also have potential therapeutic applications in the treatment of conditions such as epilepsy.

特性

IUPAC Name |

5-amino-1-(4-chloro-2-methylphenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCXZVXXHSYIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C(=C(C=N2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B6593438.png)

![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)

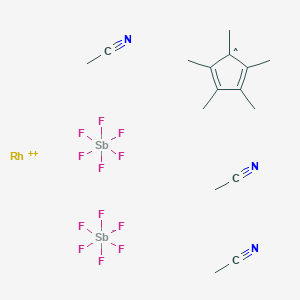

![(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B6593453.png)

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)